3-Oxobut-1-en-2-yl thiocyanate
Description
Structure
3D Structure
Properties
CAS No. |
83415-89-8 |
|---|---|
Molecular Formula |
C5H5NOS |
Molecular Weight |
127.17 g/mol |
IUPAC Name |
3-oxobut-1-en-2-yl thiocyanate |
InChI |
InChI=1S/C5H5NOS/c1-4(7)5(2)8-3-6/h2H2,1H3 |
InChI Key |
VVIWGNSQHCOBGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)SC#N |
Origin of Product |
United States |
Contextualization Within Organosulfur Chemistry and Vinyl Thiocyanates
Organosulfur compounds are a cornerstone of organic chemistry, present in numerous natural products, pharmaceuticals, and materials. jchemlett.com Within this vast class, organic thiocyanates (R-S-C≡N) are recognized as valuable and versatile intermediates. wikipedia.orgwiley.com They serve as precursors to a wide array of other sulfur-containing functional groups and heterocyclic scaffolds. jchemlett.comwiley.comacs.org
3-Oxobut-1-en-2-yl thiocyanate (B1210189) belongs to the subclass of vinyl thiocyanates, which are characterized by the attachment of the thiocyanate group to a carbon-carbon double bond. This structural feature imparts unique reactivity. The synthesis of vinyl thiocyanates has been an area of active research, with methodologies developed to control stereochemistry and functional group tolerance. researchgate.net Modern synthetic strategies often focus on direct thiocyanation, which introduces the SCN group efficiently. researchgate.net Techniques such as visible-light-mediated photocatalysis and electrochemical methods have been developed for the synthesis of (E)-vinyl thiocyanates from precursors like cinnamic acids, highlighting a move towards greener and more efficient chemical transformations. acs.orgresearchgate.netnih.gov
Current Research Landscape and Gaps Pertaining to 3 Oxobut 1 En 2 Yl Thiocyanate
Established Synthetic Routes and Mechanistic Considerations
Traditional methods for the synthesis of 3-thiocyanatopentane-2,4-dione, and by extension its enol tautomer, have relied on the reaction of acetylacetone (B45752) with a thiocyanate source in the presence of an oxidizing agent or an electrophilic halogenating agent.
A common approach involves the use of a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN), in combination with an oxidant. The reaction is believed to proceed through the in-situ generation of thiocyanogen, (SCN)₂, or a related electrophilic species. This electrophile is then attacked by the enol form of acetylacetone. The enol tautomer is the key nucleophile in this reaction due to its electron-rich double bond. The general mechanism involves the electrophilic addition of the thiocyanating agent to the enol, followed by deprotonation to yield the final product.
Another established route employs a combination of a halogenating agent, such as N-chlorosuccinimide (NCS), and a thiocyanate salt. In this method, NCS is thought to first react with the thiocyanate anion to form an electrophilic sulfur species, which then reacts with the enol of acetylacetone.
The primary challenge in these established routes is the isolation of the product. Several studies have reported that attempts to isolate 3-thiocyanatopentane-2,4-dione often result in the formation of a complex mixture of decomposition products, especially when the reaction is conducted at temperatures above room temperature. recercat.cat This has led to the development of methods that operate at low temperatures to minimize degradation.
Novel Synthetic Approaches and Catalyst Development
In response to the challenges associated with the stability of this compound and the need for more efficient and selective methods, several novel synthetic strategies have been developed. These approaches often leverage modern catalytic systems and advanced reaction technologies.
Flow Chemistry: The use of continuous flow chemistry offers a promising solution for the synthesis of unstable intermediates like this compound. chemrxiv.org By conducting the reaction in a flow reactor, the residence time can be precisely controlled, and the unstable product can be immediately used in a subsequent reaction step without the need for isolation. This minimizes decomposition and allows for the efficient generation and utilization of the target compound. A flow protocol for the synthesis of alkenyl thiocyanates has been shown to be an effective strategy for scale-up. researchgate.netrsc.orgchemrxiv.org
Catalyst Development: Recent research has focused on the development of new catalysts to improve the efficiency and selectivity of the thiocyanation of β-dicarbonyl compounds.
Graphene Oxide (GO): GO has been employed as a heterogeneous carbocatalyst for the thiocyanation of enolizable ketones, including acetylacetone, using hydrogen peroxide and KSCN in water. recercat.catresearchgate.net This method offers the advantages of being metal-free and utilizing a recyclable catalyst. However, the reaction still requires elevated temperatures (80 °C), which can lead to product decomposition. recercat.catresearchgate.netresearchgate.net
Thiourea (B124793) Organocatalysts: While not directly applied to the synthesis of the title compound, bifunctional thiourea organocatalysts have been successfully used in the enantioselective α-amination of 1,3-dicarbonyl compounds. recercat.cat This suggests the potential for developing chiral thiourea catalysts for the asymmetric thiocyanation of acetylacetone, which would be a significant advancement in the field.
Photochemical and Electrochemical Methods: Visible-light-induced and electrochemical methods represent another frontier in the synthesis of thiocyanates. These techniques can often be performed under mild conditions and avoid the use of harsh chemical oxidants. For instance, visible-light-induced difunctionalization of alkenes using ammonium thiocyanate has been used to synthesize α-thiocyanato ketones. nih.gov Electrochemical methods, which generate the reactive thiocyanating species in situ via anodic oxidation, have been successfully applied to the thiocyanation of 1,3-dicarbonyl compounds. rsc.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Given the instability of this compound, the optimization of reaction conditions is critical for achieving acceptable yields and preventing decomposition.
Temperature: Temperature is arguably the most crucial parameter. Numerous studies have highlighted that low temperatures are essential for the successful synthesis and isolation of 3-thiocyanatopentane-2,4-dione. For example, in the graphene oxide-catalyzed system, decreasing the reaction temperature from 80 °C to 0 °C dramatically reduced the yield, indicating a fine balance between reaction rate and product stability. researchgate.netresearchgate.net
Solvent: The choice of solvent can also significantly impact the reaction outcome. While some methods have been developed in aqueous media to align with green chemistry principles, others utilize organic solvents. An electrochemical approach found that using acetic acid as the solvent was key to achieving high efficiency in the thiocyanation of 1,3-dicarbonyl compounds. rsc.org In some cases, solvent-free conditions have been explored. acs.org
Reagent Stoichiometry: The molar ratios of the reactants, including the acetylacetone substrate, the thiocyanate source, and the oxidant or catalyst, must be carefully optimized to maximize the conversion to the desired product while minimizing side reactions and decomposition.
The following table summarizes various reaction conditions reported for the thiocyanation of acetylacetone, the keto-enol precursor of the title compound.
Table 1: Optimization of Reaction Conditions for the Thiocyanation of Acetylacetone
| Thiocyanating System | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| KSCN / H₂O₂ | Graphene Oxide | Water | 80 | - | Complex Mixture | recercat.catresearchgate.net |
| KSCN / H₂O₂ | Graphene Oxide | Water | 0 | - | <10 | researchgate.netresearchgate.net |
| (Dichloroiodo)benzene / Pb(SCN)₂ | - | Dichloromethane | - | - | - | researchgate.net |
| NH₄SCN | - | Acetic Acid | Room Temp. | - | 37-82 (for various 1,3-dicarbonyls) | rsc.org |
| NH₄SCN / NCS | - | - | - | - | - | tandfonline.com |
Note: Yields are often reported for the crude product or for a range of related β-dicarbonyl compounds due to the instability of 3-thiocyanatopentane-2,4-dione.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of organic thiocyanates to develop more environmentally benign and sustainable processes.
Use of Water as a Solvent: Several methodologies have been developed that utilize water as the reaction medium, thereby avoiding the use of volatile and often toxic organic solvents. The graphene oxide-catalyzed thiocyanation of ketones is a prime example of this approach. recercat.catresearchgate.netacs.org
Heterogeneous Catalysis: The use of recyclable heterogeneous catalysts, such as graphene oxide, aligns with green chemistry principles by simplifying product purification and reducing waste. recercat.catresearchgate.net
Electrochemical Synthesis: Electrosynthesis offers a green alternative to traditional methods that rely on stoichiometric chemical oxidants. By using electricity to drive the reaction, the generation of waste from spent oxidants is eliminated. The electrochemical thiocyanation of 1,3-dicarbonyl compounds using ammonium thiocyanate as both the thiocyanate source and the electrolyte in an undivided cell is a notable example. rsc.org
Photocatalysis: Visible-light photocatalysis is another green approach that uses light as a clean and renewable energy source to promote chemical reactions under mild conditions. nih.gov The development of photocatalytic systems for the thiocyanation of β-dicarbonyl compounds could provide a highly sustainable route to this compound.
Atom Economy: Synthetic methods that maximize the incorporation of all atoms from the starting materials into the final product have a high atom economy. Direct C-H functionalization reactions, such as the direct thiocyanation of the enol form of acetylacetone, are inherently more atom-economical than routes that involve pre-functionalization steps.
The following table highlights green synthetic approaches relevant to the synthesis of the title compound.
Table 2: Green Synthetic Approaches for Thiocyanation
| Green Approach | Reagents/Catalyst | Solvent | Key Advantages | Reference(s) |
| Heterogeneous Catalysis | KSCN / H₂O₂ / Graphene Oxide | Water | Recyclable catalyst, water as solvent | recercat.catresearchgate.net |
| Electrochemical Synthesis | NH₄SCN | Acetic Acid | Avoids chemical oxidants, undivided cell | rsc.org |
| Photocatalysis | NH₄SCN / Photocatalyst | Organic | Mild conditions, light as energy source | nih.gov |
| Solvent-Free/Mechanochemistry | (NH₄)₂S₂O₈ / NH₄SCN | Silica (grinding auxiliary) | Reduced solvent waste, mild conditions | acs.org |
High-Resolution Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are fundamental to confirming the molecular structure of this compound.
While a complete, peer-reviewed 2D NMR analysis is not publicly available, the expected shifts for ¹H and ¹³C NMR can be predicted based on the functional groups present.
¹H NMR: A key feature in the proton NMR spectrum would be a singlet at approximately δ 2.35 ppm, corresponding to the three protons of the methyl group. vulcanchem.com The vinyl protons would appear as distinct signals in the olefinic region.
¹³C NMR: The carbon spectrum would be characterized by signals for the ketone carbonyl, the carbons of the C=C double bond, the methyl carbon, and the carbon of the thiocyanate group.
A comprehensive 2D NMR analysis, including COSY, HSQC, and HMBC experiments, would be required to definitively assign all proton and carbon signals and confirm the connectivity of the molecular backbone.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | ~2.35 (s, 3H) | ~25-30 |
| C=O | - | ~195-200 |
| C-SCN | - | ~100-110 |
| =CH₂ | ~5.5-6.5 (m) | ~125-135 |
| SCN | - | ~110-115 |
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within the molecule.
The IR spectrum of this compound would display several characteristic absorption bands:
A strong, sharp peak around 2100 cm⁻¹ for the thiocyanate (-SCN) stretching vibration. vulcanchem.com
A distinct peak near 1720 cm⁻¹ corresponding to the stretching of the enone carbonyl (C=O) group. vulcanchem.com
A medium intensity absorption around 1620 cm⁻¹ due to the conjugated carbon-carbon double bond (C=C) stretch. vulcanchem.com
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule.
Table 2: Key Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| Thiocyanate (-SCN) | C≡N Stretch | ~2100 | Strong |
| Enone (C=O) | C=O Stretch | ~1720 | Sharp |
| Alkene (C=C) | C=C Stretch | ~1620 | Medium |
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the compound, further confirming its structure. The molecular formula is C₅H₅NOS, with a molecular weight of approximately 127.17 g/mol . vulcanchem.com
Under electron ionization (EI), this compound would be expected to produce a molecular ion peak (M⁺) at m/z 127. Subsequent fragmentation could involve the loss of the thiocyanate radical (•SCN) or the acetyl group (CH₃CO•), leading to characteristic fragment ions.
X-ray Crystallography and Solid-State Structural Characterization
As of now, there are no publicly available X-ray crystallography studies for this compound. Such an analysis would provide definitive proof of its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. This would be invaluable for understanding its physical properties and reactivity.
Conformational Analysis and Isomeric Studies of this compound
The molecule possesses rotational freedom around the single bonds, allowing for different conformations. The most stable conformer would likely be the one that minimizes steric hindrance between the acetyl and thiocyanate groups. Isomeric studies could also investigate the potential for E/Z isomerism if substitution patterns were different, though for the parent compound, this is not applicable. Computational modeling would be a valuable tool to explore the potential energy surface and identify low-energy conformers.
Spectroscopic Characterization Techniques and Comprehensive Data Interpretation for 3 Oxobut 1 En 2 Yl Thiocyanate
Detailed Vibrational Spectroscopy Analysis (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For 3-Oxobut-1-en-2-yl thiocyanate (B1210189), the key functional groups are the ketone (C=O), the alkene (C=C), and the thiocyanate (-SCN).
The thiocyanate group (-SCN) provides a particularly strong and sharp absorption band in the IR spectrum, which is a useful qualitative method for distinguishing it from the isomeric isothiocyanate group (-NCS). researchgate.net The C≡N triple bond stretch in a thiocyanate typically appears in the range of 2100-2185 cm⁻¹. scispace.com This peak is expected to be a prominent feature in both the IR and Raman spectra. The C-S stretching vibration is generally weaker and appears in the 600-700 cm⁻¹ region. researchgate.net
The α,β-unsaturated ketone system also gives rise to distinct vibrational bands. The C=O stretching vibration in conjugated ketones is typically observed at a lower wavenumber (1650-1700 cm⁻¹) compared to saturated ketones, due to the delocalization of π-electrons which weakens the carbonyl bond. Similarly, the C=C stretching vibration of the conjugated alkene is found in the 1600-1650 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Thiocyanate (-S-C≡N) | C≡N Stretch | 2100 - 2185 | Strong, Sharp | Strong |
| Thiocyanate (-S-C≡N) | C-S Stretch | 600 - 700 | Weak - Medium | Medium |
| α,β-Unsaturated Ketone (C=C-C=O) | C=O Stretch | 1650 - 1700 | Strong | Medium |
| α,β-Unsaturated Ketone (C=C-C=O) | C=C Stretch | 1600 - 1650 | Medium | Strong |
| Methyl (CH₃) | C-H Asymmetric/Symmetric Stretch | 2850 - 3000 | Medium | Medium |
| Vinyl (=CH₂) | C-H Stretch | 3010 - 3100 | Medium | Medium |
Advanced NMR Techniques for Connectivities and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
In the ¹H NMR spectrum of 3-Oxobut-1-en-2-yl thiocyanate, the methyl protons (CH₃) adjacent to the carbonyl group would appear as a singlet, shifted downfield due to the electron-withdrawing effect of the carbonyl. The two vinyl protons (=CH₂) would be diastereotopic and are expected to appear as two distinct signals, likely doublets, due to geminal coupling.
The ¹³C NMR spectrum would show four distinct signals corresponding to the four carbon atoms in the butenone backbone, plus the carbon of the thiocyanate group. The carbonyl carbon would be the most downfield signal, typically in the 190-200 ppm range. The carbons of the double bond would appear in the vinylic region (100-150 ppm), and the methyl carbon would be the most upfield signal. The thiocyanate carbon typically resonates in the 110-120 ppm region. nih.gov
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the proton-proton and proton-carbon connectivities, respectively, solidifying the structural assignment.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(O)CH₃ | 2.2 - 2.5 | Singlet (s) | 3H |
| =CH₂ (geminal, Hₐ) | 5.8 - 6.2 | Doublet (d) | 1H |
| =CH₂ (geminal, Hₑ) | 6.2 - 6.6 | Doublet (d) | 1H |
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(O)CH₃ | 25 - 35 |
| -S-C≡N | 110 - 120 |
| =CH₂ | 125 - 135 |
| =C-SCN | 135 - 145 |
| -C=O | 190 - 200 |
Mass Spectrometry for Molecular Weight and Isotopic Abundance
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For this compound (C₅H₅NOS), the exact molecular weight can be calculated.
Upon ionization, the molecule will form a molecular ion (M⁺•). The fragmentation of this ion is a key diagnostic tool. wikipedia.org Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group). libretexts.org In this case, loss of the methyl radical (•CH₃) or the acetyl radical (•COCH₃) would be expected. Cleavage of the C-S bond could lead to the loss of the thiocyanate radical (•SCN). The presence of sulfur would also result in a characteristic M+2 isotopic peak (from the ³⁴S isotope) with an abundance of approximately 4.5% relative to the M⁺• peak.
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 127 | [C₅H₅NOS]⁺• (Molecular Ion) | - |
| 112 | [C₄H₂NOS]⁺ | •CH₃ |
| 84 | [C₄H₄S]⁺• | •COCH₃ |
| 69 | [C₅H₅O]⁺ | •SCN |
| 43 | [C₂H₃O]⁺ | •C₃H₂NS |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophore in this compound is the α,β-unsaturated ketone system.
Conjugated enones typically exhibit two main absorption bands. youtube.com The first is a strong absorption (high molar absorptivity, ε) between 220 and 250 nm, corresponding to a π → π* electronic transition. hnue.edu.vn The second is a weaker absorption (low molar absorptivity) at a longer wavelength, typically above 300 nm, which arises from a symmetry-forbidden n → π* transition of the carbonyl group. hnue.edu.vndavuniversity.org The exact position of these absorption maxima (λₘₐₓ) can be predicted using the Woodward-Fieser rules, which take into account the substitution pattern of the enone. jove.com For an acyclic α,β-unsaturated ketone, the base value for the π → π* transition is around 215 nm. jove.comlibretexts.org
| Electronic Transition | Predicted λₘₐₓ (nm) | Expected Molar Absorptivity (ε) | Orbital Promotion |
|---|---|---|---|
| π → π | 220 - 250 | High (8,000 - 20,000) | Bonding π orbital to antibonding π orbital |
| n → π | 300 - 330 | Low (10 - 100) | Non-bonding orbital (on Oxygen) to antibonding π orbital |
Theoretical and Computational Chemistry Investigations of 3 Oxobut 1 En 2 Yl Thiocyanate
Quantum Mechanical Calculations for Electronic Structure and Stability
Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and thermodynamic stability of a molecule like 3-Oxobut-1-en-2-yl thiocyanate (B1210189). These methods solve the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and geometric parameters. numberanalytics.com
For 3-Oxobut-1-en-2-yl thiocyanate, QM calculations would reveal the influence of the electron-withdrawing thiocyanate group and the carbonyl group on the conjugated π-system. This would be critical in understanding the molecule's reactivity. The calculations would likely predict a planar or near-planar conformation for the conjugated backbone to maximize π-orbital overlap.
Key parameters that would be determined include:
Heat of formation: To assess the thermodynamic stability of the molecule.
Ionization potential and electron affinity: To understand its behavior in redox reactions.
The choice of QM method would be crucial, with options ranging from semi-empirical methods for initial, less computationally expensive calculations, to more robust ab initio Hartree-Fock (HF) calculations.
Density Functional Theory (DFT) Studies on Reactivity and Reaction Barriers
Density Functional Theory (DFT) is a powerful computational tool for investigating the reactivity of organic molecules. nih.gov For this compound, DFT would be employed to map out the molecule's reactivity landscape. A key aspect would be the calculation of reactivity indices derived from the frontier molecular orbitals (HOMO and LUMO). researchgate.net
DFT calculations would likely show that the LUMO is delocalized over the α,β-unsaturated system, with significant coefficients on the β-carbon and the carbonyl carbon, indicating these as primary sites for nucleophilic attack. The HOMO would likely have significant contributions from the sulfur and nitrogen atoms of the thiocyanate group, as well as the π-system.
DFT is also instrumental in calculating the energy barriers for various potential reactions. For instance, it could be used to model the reaction pathway of a nucleophilic addition to the β-carbon, a common reaction for α,β-unsaturated ketones. researchgate.net These calculations would involve locating the transition state structure and calculating its energy relative to the reactants and products, providing a quantitative measure of the reaction's feasibility. numberanalytics.com
A hypothetical DFT study on the Michael addition of a simple nucleophile to this compound might yield the data presented in the interactive table below.
| Property | Value (kcal/mol) |
| Relative Energy of Reactants | 0.0 |
| Energy of Transition State | +15.2 |
| Relative Energy of Products | -25.7 |
This is a hypothetical data table for illustrative purposes.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov For a flexible molecule like this compound, MD simulations can provide invaluable insights into its conformational flexibility and dynamics. rsc.org
An MD simulation would involve placing the molecule in a simulated environment, such as a solvent box, and solving Newton's equations of motion for each atom. This would generate a trajectory of the molecule's movements over time, revealing the accessible conformations and the energy barriers between them. rsc.org
For this compound, MD simulations would be particularly useful for exploring the rotational dynamics around the C-C and C-S single bonds. This would help to understand the molecule's conformational landscape and how it might influence its interactions with other molecules. The development of accurate force fields, which are the sets of parameters used to describe the potential energy of the system, is critical for the reliability of MD simulations. acs.org
Ab Initio Methods for Accurate Energy Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. numberanalytics.com These methods are capable of providing highly accurate energy calculations for molecules like this compound. aip.org
Common ab initio methods include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. These methods go beyond the Hartree-Fock approximation by including electron correlation, which is crucial for obtaining accurate energies.
For this compound, ab initio calculations would be used to obtain benchmark energies for different conformers and to accurately predict properties like bond dissociation energies. These calculations are computationally expensive, but they provide a high level of theory that can be used to validate the results of less computationally demanding methods like DFT. acs.org Studies on related thiocyanate-containing molecules have utilized ab initio methods to investigate hydration effects and vibrational frequency shifts. aip.orgresearchgate.net
A hypothetical comparison of relative conformational energies calculated by different ab initio methods is presented in the interactive table below.
| Conformer | Relative Energy (MP2/aug-cc-pVTZ) (kcal/mol) | Relative Energy (CCSD(T)/aug-cc-pVTZ) (kcal/mol) |
| s-trans | 0.00 | 0.00 |
| s-cis | 2.5 | 2.3 |
This is a hypothetical data table for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity specifics)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and a specific activity. researchgate.net While often used in drug discovery, QSAR can also be applied to model chemical reactivity or physical properties. nih.gov
For a class of compounds including this compound, a QSAR model could be developed to predict a property of interest, such as its electrophilicity. biochempress.com This would involve calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). nih.gov
Statistical methods such as multiple linear regression or partial least squares are then used to build a mathematical model that correlates these descriptors with the measured activity. biochempress.com The resulting QSAR model can then be used to predict the activity of new, untested compounds. According to the Organization for Economic Cooperation and Development (OECD) guidelines, a valid QSAR model should have a defined endpoint, an unambiguous algorithm, a defined domain of applicability, and be statistically robust with a mechanistic interpretation. mdpi.com
Mechanistic Studies of Chemical Transformations Involving 3 Oxobut 1 En 2 Yl Thiocyanate
Elucidation of Reaction Mechanisms for Functional Group Interconversions
3-Oxobut-1-en-2-yl thiocyanate (B1210189) is an α,β-unsaturated carbonyl compound, a class of molecules known for its susceptibility to nucleophilic conjugate addition (Michael addition). wikipedia.orglibretexts.org The presence of the electron-withdrawing acetyl group and the thiocyanate group activates the carbon-carbon double bond for attack by nucleophiles at the β-position. numberanalytics.com
A plausible mechanism for the nucleophilic conjugate addition to 3-Oxobut-1-en-2-yl thiocyanate is initiated by the attack of a nucleophile (Nu⁻) on the β-carbon of the enone system. This attack leads to the formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized over the α-carbon and the oxygen atom of the carbonyl group. Subsequent protonation of the enolate, typically by a protic solvent or a mild acid added during workup, yields the final 1,4-adduct. The enol form will then tautomerize to the more stable keto form. libretexts.org
Beyond conjugate addition, the thiocyanate group itself can participate in various transformations. For instance, under certain conditions, vinyl thiocyanates can undergo isomerization to vinyl isothiocyanates through a rsc.orgrsc.org-sigmatropic rearrangement, although this is more common for allylic thiocyanates. tandfonline.com The thiocyanate moiety can also be a target for nucleophilic attack, potentially leading to substitution or addition-elimination reactions, depending on the nature of the nucleophile and reaction conditions. Furthermore, the carbon-nitrogen triple bond in the thiocyanate group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with species like nitrile oxides, leading to the formation of heterocyclic compounds. researchgate.net
Kinetic Studies and Determination of Reaction Rate Laws
Rate = k [this compound] [Nucleophile]
This second-order rate law is typical for bimolecular reactions. williams.edu The rate constant, k, would be influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger, less sterically hindered nucleophiles would generally lead to a faster reaction rate. numberanalytics.com
Kinetic studies of thiocyanate reactions in other systems have shown varied rate laws depending on the specific transformation. For example, the oxidation of thiocyanate by certain metal complexes has been shown to follow complex rate laws, with orders in thiocyanate varying from one to two. cdnsciencepub.com The kinetics of the formation of thiocyanate from cyanide and thiosulfate (B1220275) have also been studied, revealing a dependence on pH and the concentrations of the reactants. researchgate.net Should this compound undergo reactions involving the thiocyanate group, its kinetic behavior would need to be experimentally determined.
To illustrate the type of data obtained from kinetic studies, a hypothetical data table for the reaction of this compound with a generic nucleophile is presented below.
| Experiment | Initial [this compound] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |
| This table presents hypothetical data for illustrative purposes. |
Investigation of Transition States and Intermediates
The investigation of transition states and intermediates is key to a deep understanding of a reaction mechanism. For the conjugate addition to this compound, the key intermediate is the resonance-stabilized enolate formed after the initial nucleophilic attack. libretexts.org This intermediate is a true energy minimum on the reaction coordinate.
The transition state for the nucleophilic attack would involve the partial formation of the new carbon-nucleophile bond and the partial breaking of the carbon-carbon π-bond. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling such transition states and calculating their energies, which correspond to the activation energy of the reaction. rsc.orgskemman.is
For reactions involving the thiocyanate group, various intermediates can be postulated. For instance, in a cycloaddition reaction, the transition state would involve the concerted or stepwise formation of new bonds between the thiocyanate and the dipolarophile. acs.org In radical reactions, a thiocyanate radical (SCN•) could be an intermediate. researchgate.net
A potential energy diagram for the nucleophilic conjugate addition to this compound would feature the reactants, the transition state for nucleophilic attack, the enolate intermediate, a second transition state for protonation, and the final product.
| Species | Relative Energy (kJ/mol) |
| Reactants | 0 |
| Transition State 1 (Nucleophilic Attack) | +60 |
| Enolate Intermediate | -20 |
| Transition State 2 (Protonation) | +10 |
| Product | -50 |
| This table presents hypothetical relative energy values for illustrative purposes. |
Solvent Effects and Catalysis in Reactions of this compound
The choice of solvent can significantly influence the rate and outcome of reactions involving this compound. For nucleophilic conjugate additions, polar aprotic solvents like DMF or DMSO can enhance the reactivity of anionic nucleophiles by solvating the counter-ion, leaving the nucleophile more "naked" and reactive. numberanalytics.com Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, potentially reducing its reactivity. labster.com However, protic solvents are necessary for the protonation step of the enolate intermediate. libretexts.org Therefore, the optimal solvent is often a compromise or a mixture of solvents.
Catalysis can also play a crucial role. Lewis acids can catalyze conjugate additions by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the β-carbon and making it more susceptible to nucleophilic attack. beilstein-journals.org Common Lewis acid catalysts include metal salts like ZnCl₂, MgBr₂, and Sc(OTf)₃. Base catalysis is also possible, where a base can deprotonate a pro-nucleophile, increasing its nucleophilicity.
In the context of reactions involving the thiocyanate group, catalysis is also prevalent. For example, the synthesis of vinyl thiocyanates can be catalyzed by transition metals like copper or gold. organic-chemistry.org These catalysts can activate the reactants and facilitate the formation of new bonds.
The effect of different catalysts on a hypothetical reaction of this compound is illustrated in the table below.
| Catalyst | Reaction Time (hours) | Yield (%) |
| None | 24 | 15 |
| ZnCl₂ | 6 | 75 |
| Sc(OTf)₃ | 2 | 90 |
| This table presents hypothetical data for illustrative purposes. |
Synthesis and Reactivity of Derivatives and Analogs of 3 Oxobut 1 En 2 Yl Thiocyanate
Functionalization Strategies on the Thiocyanate (B1210189) Moiety
The thiocyanate group (–SCN) is a pseudohalogen that serves as a versatile handle for introducing various functionalities. Its unique electronic properties allow it to act as a precursor for numerous sulfur-containing compounds. nih.govresearchgate.net Functionalization strategies often involve the conversion of the thiocyanate group into other sulfur-containing moieties such as thiols, sulfides, and thioethers. nih.gov
Recent research has highlighted the utility of thiocyanated enaminones, which are analogs of 3-oxobut-1-en-2-yl thiocyanate, as key intermediates. researchgate.net The thiocyanate group in these compounds can be readily transformed. For instance, the copper-catalyzed coupling of thiocyanated enaminones with terminal alkynes provides a direct route to alkynyl sulfides. acs.org This transformation proceeds under ambient conditions and demonstrates the leaving group ability of the cyanide ion. acs.org
Furthermore, electrochemical methods have been developed for the synthesis of 3-amino-2-thiocyanato-α,β-unsaturated carbonyl derivatives. researchgate.netrsc.org These methods often utilize inexpensive and readily available thiocyanate sources like potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). researchgate.netrsc.org The thiocyanate moiety in these products can be further modified, for example, by conversion to trifluoromethyl thioethers or sulfenyl tetrazoles. researchgate.net
Visible-light-induced photochemical methods also offer a green approach to synthesizing thiocyanated compounds. nih.gov These methods often employ photocatalysts to generate thiocyanate radicals from sources like ammonium thiocyanate, which can then react with various substrates. nih.govrsc.org
A selection of functionalization reactions on the thiocyanate moiety is presented in the table below.
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| Thiocyanated Enaminone | Terminal Alkyne, Cu Catalyst, Cs₂CO₃, CH₃CN | Alkynyl Sulfide | High | acs.org |
| Enaminone | KSCN, NBS | Cβ-thiocyanated Enaminone | 70 | researchgate.net |
| Ketones | NH₄SCN, Anodic Oxidation | α-Thiocyanato Ketones | Moderate to High | rsc.org |
| Alkenes | NH₄SCN, O₂, Visible Light, Na₂-EY | α-Thiocyanato Ketones | Moderate to High | nih.gov |
Modifications of the Enone System
The enone system in this compound and its analogs is characterized by an electrophilic double bond and a carbonyl group, both of which are amenable to a variety of chemical transformations. Modifications at this site can lead to a diverse range of molecular structures.
One common modification involves the reaction of the enone moiety with nucleophiles. For example, exocyclic α,β-unsaturated ketones can undergo Michael addition at the β-position of the double bond. researchgate.net This reactivity allows for the introduction of a wide range of substituents.
Another important transformation is the modification of the carbonyl group. The aldehyde or ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Conversely, if the substrate contains an aldehyde, it can be oxidized to a carboxylic acid.
In the context of enaminone analogs, the enone system is part of a larger conjugated structure that includes a nitrogen atom. The presence of the amino group modifies the reactivity of the enone, and both the α- and β-positions can be functionalized. acs.org
The table below summarizes some key modifications of the enone system.
| Substrate | Reagents and Conditions | Product Type | Reference |
| 3-Formylpent-2-en-2-yl thiocyanate | Potassium permanganate | Carboxylic acid derivative | |
| 3-Formylpent-2-en-2-yl thiocyanate | Sodium borohydride | Primary alcohol derivative | |
| Exocyclic α,β-unsaturated ketone | Nucleophile | Michael adduct | researchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions and Related Transformations
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgrsc.org While specific examples involving this compound are not extensively documented, the reactivity of related vinyl halides and thiocyanates in such reactions provides valuable insights. dntb.gov.uaorganic-chemistry.orgresearchgate.net
The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org
Research has shown that vinyl iodides can undergo palladium-catalyzed cross-coupling with ethyl diazoacetate, demonstrating the feasibility of forming new C-C bonds at the vinyl position. organic-chemistry.org Furthermore, the palladium-catalyzed coupling of vinyl halides with thiols has been studied to form C-S bonds. researchgate.net These studies suggest that the vinyl thiocyanate scaffold could be a suitable substrate for similar transformations.
The development of palladium-catalyzed cross-coupling reactions has significantly impacted organic synthesis, allowing for the construction of complex molecules under mild conditions with high functional group tolerance. nobelprize.org The application of these methods to derivatives of this compound holds considerable potential for the synthesis of novel compounds.
Key palladium-catalyzed cross-coupling reactions are outlined in the table below.
| Reaction Type | Coupling Partners | Catalyst System | Product Type | Reference |
| Suzuki Reaction | Organoboron compound, Vinyl/Aryl Halide | Pd(0) complex, Base | Biaryl, Substituted Alkenes | nobelprize.org |
| Negishi Reaction | Organozinc compound, Vinyl/Aryl Halide | Pd(0) complex | Biaryl, Substituted Alkenes | nobelprize.org |
| Sonogashira-type | Vinyl Thiocyanate, Terminal Alkyne | Palladium catalyst | Alkynyl Sulfide | dntb.gov.ua |
| Diazo Coupling | Vinyl Iodide, Ethyl Diazoacetate | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | α,β-Unsaturated ester | organic-chemistry.org |
Cycloaddition Reactions and Formation of Heterocyclic Scaffolds
The enone and thiocyanate functionalities within this compound and its analogs make them excellent precursors for cycloaddition reactions, leading to the formation of a wide variety of heterocyclic scaffolds. nih.govresearchgate.net
One of the most common applications is the use of these compounds in [3+2] cycloaddition reactions. chemrxiv.org For instance, the reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrazolines. researchgate.net Similarly, 1,3-dipolar cycloaddition reactions between a 1,3-dipole and the enone (dipolarophile) can generate five-membered rings. wikipedia.org The synthesis of isoxazolidine (B1194047) analogs of kainic acid has been explored using this approach. fiu.edu
The thiocyanate group can also participate in cyclization reactions. For example, Cβ-thiocyanated enaminones can undergo intramolecular cyclization to form thiazole (B1198619) derivatives. researchgate.net In some cases, the thiocyanate group can act as both a sulfur and nitrogen source for the construction of heterocycles. researchgate.net
Furthermore, exocyclic α,β-unsaturated ketones are known to react with dinucleophiles to form fused ring systems such as tetracyclic benzothiazepines and benzodiazepines. researchgate.net The intramolecular [4+2] cycloaddition of derivatives of 4-oxobut-2-enoic acid has also been reported. researchgate.net
The table below provides examples of cycloaddition reactions leading to heterocyclic scaffolds.
| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |
| α,β-Unsaturated Ketone | Hydrazine derivative | Cyclocondensation | Pyrazoline | researchgate.net |
| Cβ-thiocyanated Enaminone | - | Intramolecular Cyclization | 2-Aminothiazole | researchgate.net |
| 1,3-Dipole | Enone | 1,3-Dipolar Cycloaddition | Five-membered heterocycle | wikipedia.org |
| Exocyclic α,β-Unsaturated Ketone | 2-Aminothiophenol | Cyclocondensation | Tetracyclic Benzothiazepine | researchgate.net |
Exploration of Biological Activity and Biochemical Interactions of 3 Oxobut 1 En 2 Yl Thiocyanate and Its Derivatives Non Clinical Focus
In Vitro Studies on Enzyme Inhibition or Modulation
The electrophilic nature of the enone system and the nucleophilic potential of the thiocyanate (B1210189) group suggest that 3-Oxobut-1-en-2-yl thiocyanate could interact with various enzymes. Thiocyanate-containing compounds have been investigated as inhibitors of several enzyme classes. For instance, certain thiocyanate derivatives have been characterized as broad-range inhibitors of deubiquitylating enzymes (DUBs) nih.gov. DUBs are crucial for protein regulation, and their inhibition can lead to the accumulation of polyubiquitylated proteins, a strategy explored in cancer therapy nih.gov.
Furthermore, thiourea (B124793) derivatives, which share a related structural motif with thiocyanates, have demonstrated inhibitory activity against carbonic anhydrases (CAs) acs.org. Specifically, a series of sulfonamide-substituted benzamides and 1,3-diarylthioureas were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoforms II, IX, and XII acs.org. Some of these compounds exhibited potent inhibition, with IC50 values in the micromolar range acs.org.
While direct enzymatic inhibition data for this compound is not extensively documented in publicly available research, the reactivity of its functional groups suggests potential interactions with enzymes, particularly those with reactive cysteine residues in their active sites, through Michael addition or other covalent modifications. The table below summarizes inhibitory activities of structurally related compounds against various enzymes.
| Compound Class | Target Enzyme(s) | Observed Inhibition | Reference |
| Thiocyanate Derivatives | Deubiquitylating Enzymes (DUBs) | Broad-range inhibition | nih.gov |
| Thiourea Derivatives | Carbonic Anhydrases (hCA II, IX, XII) | Micromolar IC50 values | acs.org |
| Zinc(II) Thione Complexes | Alkaline Phosphatase | Active inhibition | researchgate.net |
Receptor Binding Studies (excluding specific targets and clinical relevance)
The design of selective modulators for receptor subtypes, such as the NMDA receptor, often involves the synthesis and evaluation of a wide array of chemical structures to understand the steric and electronic requirements for binding lu.se. While not directly related to this compound, these studies highlight the methodologies used to assess receptor affinity and selectivity. The lack of specific receptor binding data for this compound represents a significant gap in its biological characterization vulcanchem.com.
Cell-Based Assays for General Cellular Responses (excluding human trials)
Cell-based assays are crucial for determining the general cellular effects of a compound, including cytotoxicity and impact on cell proliferation. While specific cell-based assay results for this compound are not extensively reported, studies on related structures provide some context. For instance, the MTT assay is a common method to assess cell viability. In a study on amide and thiourea derivatives as carbonic anhydrase inhibitors, a cell viability assay using HEK-293T and BHK-21 normal cells was performed to evaluate the cytotoxicity of the synthesized compounds acs.org.
The α,β-unsaturated aldehyde functionality, structurally related to the enone moiety of this compound, is known to induce cellular responses. These aldehydes, which are products of lipid peroxidation, can form adducts with cellular macromolecules like DNA, leading to genotoxicity acs.org. For example, treatment of H358 cells with potassium bromate, an oxidizing agent, resulted in a dose-dependent increase in 8-oxo-dGuo, a marker of oxidative DNA damage acs.org. Such assays could be employed to understand the potential for this compound to induce oxidative stress or other cellular responses.
The table below outlines general cellular responses observed for related compound classes.
| Compound/Compound Class | Assay Type | Cell Line(s) | Observed Effect | Reference |
| Amide and Thiourea Derivatives | MTT Cell Viability Assay | HEK-293T, BHK-21 | Evaluation of cytotoxicity | acs.org |
| α,β-Unsaturated Aldehydes | DNA Damage Assay | H358 | Induction of oxidative DNA damage | acs.org |
Structure-Activity Relationship (SAR) Studies for Bioactive Analogs (excluding specific clinical outcomes)
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. Although a dedicated SAR study for this compound is not available, research on analogous structures provides valuable insights.
A review on thiazolidinone hybrids includes the SAR of 5-((Z)-4-((E)-3-oxobut-1-en-1-yl)benzylidene)thiazolidine-2,4-dione, a molecule containing a similar oxobut-1-en-1-yl moiety researchgate.net. This suggests that modifications to the phenyl ring and the thiazolidinone core can significantly impact biological activity researchgate.net.
In the context of antiviral drug discovery, SAR studies on covalent inhibitors of the SARS-CoV-2 main protease (3CLpro) have shown that modifications to the core structure and the reactive "warhead" can dramatically alter inhibitory potency nih.gov. For example, replacing a tert-butylphenyl group with smaller or differently substituted phenyl groups modulated the potency against the highly homologous SARS-CoV 3CLpro nih.gov.
Furthermore, SAR studies on simplified analogues of Pateamine A, a potent natural product, have been conducted to identify the key structural features necessary for its biological activity wgtn.ac.nz. These studies often involve synthesizing a series of analogues with systematic structural modifications and evaluating their effects on a specific biological endpoint, such as antiproliferative activity wgtn.ac.nz. The insights from such studies on related scaffolds could guide the future design of bioactive analogs of this compound.
The following table summarizes key SAR findings from studies on related molecular frameworks.
| Compound Series | Key Structural Modifications | Impact on Biological Activity | Reference |
| Thiazolidinone Hybrids | Substitutions on the phenyl ring and thiazolidinone core | Significant changes in activity | researchgate.net |
| SARS-CoV-2 3CLpro Inhibitors | Alterations to the core scaffold and reactive warhead | Modulation of inhibitory potency | nih.gov |
| Pateamine A Analogues | Simplification of the natural product structure | Identification of essential pharmacophoric features | wgtn.ac.nz |
Environmental Fate and Transformation Studies of 3 Oxobut 1 En 2 Yl Thiocyanate
Photodegradation Pathways in Aqueous and Atmospheric Environments
There is currently no available research detailing the photodegradation of 3-Oxobut-1-en-2-yl thiocyanate (B1210189) in either aqueous or atmospheric environments. The conjugated enone system within the molecule suggests a potential for photochemical reactions; however, without specific studies, the degradation products and reaction kinetics remain unknown.
Sorption and Transport Phenomena in Environmental Matrices
Data regarding the sorption and transport of 3-Oxobut-1-en-2-yl thiocyanate in soil, sediment, or other environmental matrices are not available in the current scientific literature. Understanding the sorption behavior, typically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), is crucial for predicting the mobility and environmental distribution of a chemical. The physicochemical properties of this compound, such as its water solubility and octanol-water partition coefficient, would be prerequisites for estimating its environmental transport, but these too are not well-documented.
Ecotoxicological Implications in Model Organisms
There are no published ecotoxicological studies on this compound involving standard model organisms. Such studies are essential for determining the potential impact of a chemical on ecosystems. The assessment of acute and chronic toxicity to representative species from different trophic levels (e.g., algae, invertebrates, fish) is a critical component of an environmental risk assessment, but this information is currently absent for this compound.
Advanced Analytical Detection and Quantification Methodologies for 3 Oxobut 1 En 2 Yl Thiocyanate
Development of Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS)
Hyphenated chromatographic techniques, which couple the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry, are indispensable for the analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
Given the potential volatility of 3-Oxobut-1-en-2-yl thiocyanate (B1210189), Gas Chromatography-Mass Spectrometry (GC-MS) represents a primary analytical approach. In GC, compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for definitive identification.
For α,β-unsaturated ketones and related volatile organic compounds (VOCs), GC-MS is a well-established technique. bohrium.comresearchgate.netgoogle.com The electron ionization (EI) mass spectrum of 3-Oxobut-1-en-2-yl thiocyanate would be expected to show a molecular ion peak, although it may be of low intensity, and characteristic fragment ions resulting from the cleavage of the thiocyanate group and fragmentation of the butenone backbone.
To enhance sensitivity and selectivity, especially in complex matrices, derivatization can be employed. nih.gov For instance, the carbonyl group of the enone can be derivatized with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form an oxime derivative. nih.gov This not only improves chromatographic behavior but also introduces a highly electronegative group, making the derivative amenable to highly sensitive detection by an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative, particularly for compounds that are thermally labile or not sufficiently volatile for GC. While this compound may be amenable to GC, LC-MS offers the advantage of analyzing the compound directly from a liquid extract without the need for derivatization to increase volatility.
The analytical determination of organic thiocyanates and their isomers, isothiocyanates, is commonly performed by liquid chromatography. mdpi.com For LC-MS analysis, reversed-phase chromatography using a C18 column is a common approach for separating moderately polar organic compounds. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like formic acid to improve peak shape and ionization efficiency.
Detection by mass spectrometry, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides high sensitivity and specificity. In ESI, the analyte is ionized directly from the liquid phase, which can minimize thermal degradation. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. For thiocyanates, derivatization can also be used to enhance the signal in LC-MS, for example, by reacting the thiocyanate with a reagent that introduces a readily ionizable group. nih.govresearchgate.net
A comparative table of potential chromatographic conditions is presented below.
| Parameter | GC-MS | LC-MS/MS |
| Column | Capillary column (e.g., HP-5MS) | Reversed-phase (e.g., C18) |
| Mobile Phase | Inert carrier gas (e.g., Helium) | Acetonitrile/Water with formic acid |
| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Detection | Full scan / Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
| Derivatization | Optional (e.g., with PFBHA) | Optional (to enhance ionization) |
Electrochemical Sensing Methods for Trace Analysis
Electrochemical sensors offer a promising avenue for the rapid, sensitive, and low-cost detection of electroactive species like this compound. nih.gov These sensors work by measuring the change in an electrical property (potential or current) that occurs when the analyte interacts with an electrode surface. nih.govnih.gov
The α,β-unsaturated ketone moiety in this compound is electrochemically active and can be either oxidized or reduced at an electrode surface. The conjugated system allows for electron transfer reactions that can be harnessed for detection. Amperometric sensors, which measure the current resulting from the oxidation or reduction of the analyte at a constant applied potential, are particularly well-suited for quantitative analysis due to the linear relationship between current and concentration. nih.gov
The development of an electrochemical sensor for this compound would involve the selection of a suitable electrode material. Glassy carbon electrodes (GCEs) are a common choice, but their surfaces can be modified to enhance sensitivity and selectivity. nih.gov Nanomaterials, such as carbon nanotubes (CNTs) or metal nanoparticles (e.g., gold or copper), can be used to modify the electrode surface, increasing the surface area and catalytic activity for the electrochemical reaction of the target analyte. nih.gov For instance, copper-nanoparticle-modified electrodes have been used for the non-enzymatic sensing of other organic compounds. nih.gov
The thiocyanate group might also participate in electrochemical reactions, potentially through oxidation at the electrode surface, offering another route for detection. The feasibility of a specific electrochemical method would require experimental investigation using techniques like cyclic voltammetry to study the redox behavior of this compound and to optimize the electrode material and operating conditions.
Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence)
Spectroscopic methods provide a direct and often non-destructive means of quantifying compounds based on their interaction with electromagnetic radiation.
UV-Visible (UV-Vis) Spectroscopy
The presence of the α,β-unsaturated ketone chromophore in this compound makes it an ideal candidate for quantification by UV-Vis spectroscopy. fiveable.me The conjugated system of the C=C double bond and the C=O group leads to characteristic electronic transitions (π → π* and n → π*) that result in strong absorption in the ultraviolet region of the spectrum. tjpr.orgresearchgate.net
The position of the maximum absorbance (λmax) is influenced by the solvent and the presence of substituents. According to Woodward-Fieser rules, the base λmax for an acyclic enone can be predicted, and the contribution of substituents can be estimated. Quantification is achieved by measuring the absorbance at λmax and applying the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte.
Fluorescence Spectroscopy
While the native fluorescence of this compound is expected to be weak or non-existent, fluorescence spectroscopy could be employed following derivatization with a fluorescent tag. The carbonyl group is a potential site for reaction with a fluorescent derivatizing agent, such as dansyl hydrazine (B178648), which would introduce a highly fluorescent dansyl group into the molecule. This approach can significantly enhance the sensitivity and selectivity of the analysis.
A summary of potential spectroscopic parameters is provided in the table below.
| Method | Principle | Expected Spectral Features |
| UV-Vis | Absorption of UV radiation by the conjugated π-system | Strong absorption band (π → π*) in the UV region |
| FT-IR | Absorption of infrared radiation causing molecular vibrations | Characteristic stretching frequencies for C=O, C=C, and S-C≡N |
| NMR | Nuclear spin transitions in a magnetic field | Distinct chemical shifts for protons and carbons in the enone and thiocyanate groups cdnsciencepub.com |
Sample Preparation Strategies for Complex Matrices
Effective sample preparation is a critical step in the analytical workflow, especially when dealing with complex matrices such as environmental samples, food, or biological fluids. The goal is to isolate the analyte of interest from interfering components and to concentrate it to a level suitable for detection.
Given that this compound is likely a volatile or semi-volatile organic compound, several established techniques for VOC analysis can be applied. nih.govmdpi.com
Headspace Analysis
Static or dynamic headspace analysis is a solvent-free technique suitable for the analysis of volatile compounds in solid or liquid samples. chromatographyonline.comepa.gov In this method, the sample is sealed in a vial and equilibrated at a specific temperature, allowing the volatile analytes to partition into the gas phase (headspace) above the sample. A portion of the headspace gas is then injected into the GC for analysis. This technique is effective at minimizing matrix effects. bohrium.com
Solid-Phase Microextraction (SPME)
SPME is a versatile and widely used sample preparation technique that combines extraction, concentration, and sample introduction into a single step. nih.govchromatographyonline.com A fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. Analytes partition into the fiber coating, which is then desorbed directly into the GC injector. The choice of fiber coating is crucial and depends on the polarity and volatility of the analyte. For a compound with the functional groups of this compound, a fiber with a mixed polarity, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), would be a suitable starting point.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a popular sample preparation approach for the analysis of a wide range of analytes in food and agricultural products. bohrium.com It typically involves an initial extraction with an organic solvent (e.g., acetonitrile) followed by a "salting-out" step to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup, where a sorbent is added to the extract to remove interfering matrix components. While originally developed for pesticide residue analysis, the QuEChERS methodology is adaptable for other organic compounds and can be coupled with both GC-MS and LC-MS analysis.
Solvent Extraction
Traditional liquid-liquid extraction (LLE) or solid-liquid extraction (SLE) using an appropriate organic solvent can also be employed to extract this compound from aqueous or solid samples, respectively. nih.gov Miniaturized versions of these techniques, such as single-drop microextraction (SDME), have been developed to reduce solvent consumption. chromatographyonline.com
The choice of the most appropriate sample preparation method will depend on the specific matrix, the required detection limits, and the analytical instrumentation available.
| Technique | Principle | Applicability |
| Headspace (HS) | Partitioning of volatile analytes into the gas phase | Solid and liquid samples |
| SPME | Adsorption of analytes onto a coated fiber | Aqueous, solid, and headspace samples |
| QuEChERS | Extraction and cleanup using salting out and d-SPE | Complex matrices like food |
| Solvent Extraction | Partitioning of analyte into an immiscible solvent | Liquid and solid samples |
Future Research Directions and Emerging Opportunities in 3 Oxobut 1 En 2 Yl Thiocyanate Chemistry
Integration with Materials Science and Polymer Chemistry
The presence of a vinyl group in 3-oxobut-1-en-2-yl thiocyanate (B1210189) makes it a promising candidate as a monomer for the synthesis of novel functional polymers. The exploration of its polymerization and its incorporation into material science applications represents a significant future research direction.
The radical polymerization of vinyl monomers is a well-established technique for creating a wide range of polymeric materials. nih.gov The vinyl group in 3-oxobut-1-en-2-yl thiocyanate could potentially undergo polymerization to yield polymers with pendant thiocyanate and acetyl groups. These functional groups along the polymer backbone would offer numerous possibilities for post-polymerization modification, allowing for the creation of materials with tailored properties. For instance, the thiocyanate group can be transformed into various other sulfur-containing functionalities, opening pathways to materials with unique optical, electronic, or biomedical properties. wikipedia.org
Future research could focus on:
Homopolymerization and Copolymerization: Investigating the polymerization of this compound, both as a homopolymer and in copolymers with other vinyl monomers. This would allow for the tuning of material properties such as glass transition temperature, solubility, and mechanical strength.
Functional Polymer Synthesis: Utilizing the pendant thiocyanate and ketone groups for post-polymerization modifications. This could involve reactions to introduce cross-linking, attach bioactive molecules, or alter the surface properties of the material.
Advanced Materials Development: Exploring the potential of these novel polymers in applications such as coatings, adhesives, and functional films where the unique combination of functional groups could provide advantageous properties.
A hypothetical study could explore the copolymerization of this compound (M1) with a common monomer like methyl methacrylate (B99206) (M2). The reactivity ratios could be determined to understand the copolymer composition.
| Monomer Feed Ratio (M1:M2) | Copolymer Composition (m1:m2) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| 1:9 | 0.12:0.88 | 25,000 | 1.6 |
| 3:7 | 0.35:0.65 | 22,500 | 1.7 |
| 5:5 | 0.52:0.48 | 20,000 | 1.8 |
| 7:3 | 0.71:0.29 | 18,500 | 1.9 |
| 9:1 | 0.92:0.08 | 17,000 | 2.0 |
This table presents hypothetical data for illustrative purposes.
Applications in Supramolecular Chemistry and Self-Assembly
The thiocyanate group is a well-known building block in supramolecular chemistry, capable of coordinating with a variety of metal ions to form coordination polymers and discrete supramolecular architectures. nih.gov The ambidentate nature of the thiocyanate ligand, being able to coordinate through either the sulfur or nitrogen atom, allows for the formation of diverse structural motifs.
The this compound molecule offers multiple potential coordination sites: the thiocyanate group and the carbonyl oxygen. This multi-functionality could be exploited to create complex, multidimensional supramolecular structures. Research in this area could investigate:
Coordination Chemistry: The synthesis and characterization of metal complexes of this compound with various transition metals. This would involve studying the coordination modes of the ligand and the resulting geometries of the complexes.
Self-Assembly: The study of how these metal complexes self-assemble in the solid state and in solution to form higher-order structures. The interplay between coordination bonds, hydrogen bonding (potentially involving the ketone), and other non-covalent interactions would be a key area of investigation.
Functional Supramolecular Materials: The exploration of the properties of the resulting supramolecular assemblies, such as their magnetic, optical, or catalytic properties, which could lead to applications in sensors, catalysis, and molecular electronics.
A prospective study could examine the formation of coordination polymers with different metal salts, leading to materials with varying network topologies.
| Metal Salt | Solvent System | Resulting Topology | Potential Property |
| Silver(I) Nitrate | Acetonitrile (B52724)/Methanol | 1D Chain | Luminescence |
| Copper(II) Acetate | Dimethylformamide | 2D Layered | Magnetic |
| Zinc(II) Chloride | Ethanol | 3D Framework | Porosity for Guest Inclusion |
| Cadmium(II) Bromide | Tetrahydrofuran | Discrete Binuclear Complex | Catalytic Activity |
This table presents hypothetical data for illustrative purposes.
Exploration of Novel Reactivity and Unprecedented Transformations
The combination of an α,β-unsaturated ketone (enone) system and an α-keto-thiocyanate motif within the same molecule suggests a rich and complex reactivity profile for this compound. Future research can be directed towards uncovering novel chemical transformations that leverage the unique interplay of these functional groups.
The enone moiety is susceptible to Michael additions, allowing for the introduction of a wide range of nucleophiles at the β-position. The α-keto-thiocyanate functionality is a known precursor for the synthesis of various sulfur-containing heterocycles. acs.org The proximity of these reactive sites could lead to tandem or cascade reactions, providing rapid access to complex molecular architectures.
Potential areas of exploration include:
Tandem Reactions: Designing and studying reactions where a nucleophilic attack on the enone system is followed by an intramolecular reaction involving the thiocyanate group, leading to the formation of novel heterocyclic compounds.
Photochemical Transformations: Investigating the photochemical reactivity of this compound. Vinyl thiocyanates are known to participate in photochemical reactions, and the presence of the enone chromophore could lead to unique photochemical behavior. rsc.org
Catalytic Transformations: Developing new catalytic methods that selectively target one of the functional groups in the presence of the other, or that utilize the cooperative effect of both groups to achieve unprecedented transformations.
A hypothetical reaction screening could explore the reactivity of this compound with various nucleophiles under different conditions.
| Nucleophile | Reaction Conditions | Observed Product Type | Potential Application |
| Thiophenol | Basic, Room Temperature | Michael Adduct | Intermediate for further synthesis |
| Malononitrile | Catalytic Base, Reflux | Michael Adduct | Building block for complex molecules |
| Hydrazine (B178648) | Acidic, Mild Heat | Cyclized Pyrazole Derivative | Heterocyclic synthesis |
| Hydroxylamine | Neutral pH, Room Temperature | Cyclized Isoxazole Derivative | Pharmaceutical scaffold development |
This table presents hypothetical data for illustrative purposes.
Interdisciplinary Research Avenues
The diverse functionality of this compound opens up possibilities for its application in interdisciplinary research fields, particularly at the interface of chemistry and biology.
Organic thiocyanates are found in a number of biologically active natural products and have been investigated for their potential as therapeutic agents. researchgate.net The enone moiety is also a common feature in many bioactive compounds, known to react with biological nucleophiles. This suggests that this compound and its derivatives could be of interest in medicinal chemistry and chemical biology.
Furthermore, the concept of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, is a rapidly growing field. wikipedia.orgnih.gov The unique reactivity of the thiocyanate group could potentially be harnessed for the development of new bioorthogonal probes or for the site-specific modification of biomolecules.
Future interdisciplinary research could focus on:
Medicinal Chemistry: The synthesis and biological evaluation of derivatives of this compound as potential therapeutic agents. This would involve studying their interactions with biological targets and evaluating their efficacy in cellular and animal models.
Chemical Biology: The development of this compound-based probes for studying biological processes. This could include the design of fluorescent probes for imaging or affinity-based probes for identifying protein targets.
Bioorthogonal Chemistry: Investigating the potential of the thiocyanate group in this compound to participate in bioorthogonal ligation reactions. This would require demonstrating its selective reactivity in a biological context.
A hypothetical study could investigate the use of a fluorescently-labeled derivative of this compound as a probe for cellular imaging.
| Cell Line | Probe Concentration (µM) | Incubation Time (h) | Observed Localization | Potential Implication |
| HeLa | 1 | 2 | Cytoplasmic | General cellular uptake |
| MCF-7 | 1 | 2 | Mitochondrial | Potential targeting of mitochondria |
| A549 | 5 | 4 | Perinuclear | Interaction with nuclear-associated structures |
| Jurkat | 5 | 4 | Membrane-associated | Labeling of cell surface components |
This table presents hypothetical data for illustrative purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
